molecular formula C9H10O2 B13088949 4-Ethyl-3-hydroxybenzaldehyde CAS No. 532966-51-1

4-Ethyl-3-hydroxybenzaldehyde

Cat. No.: B13088949
CAS No.: 532966-51-1
M. Wt: 150.17 g/mol
InChI Key: RWGUJCCQJVSVNS-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 4-ethylphenol using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 4-ethylphenol. This process involves the use of a suitable catalyst and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethyl-3-hydroxybenzoic acid.

    Reduction: Reduction of the aldehyde group can yield 4-ethyl-3-hydroxybenzyl alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of derivatives like ethers and esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products

    Oxidation: 4-Ethyl-3-hydroxybenzoic acid.

    Reduction: 4-Ethyl-3-hydroxybenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

4-Ethyl-3-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylbenzaldehyde: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    3-Hydroxybenzaldehyde: Lacks the ethyl group, affecting its physical and chemical properties.

    4-Hydroxybenzaldehyde: Lacks the ethyl group, leading to different reactivity and uses.

Uniqueness

4-Ethyl-3-hydroxybenzaldehyde is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

532966-51-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-ethyl-3-hydroxybenzaldehyde

InChI

InChI=1S/C9H10O2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-6,11H,2H2,1H3

InChI Key

RWGUJCCQJVSVNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

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